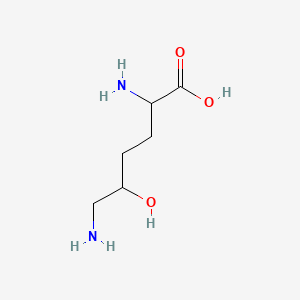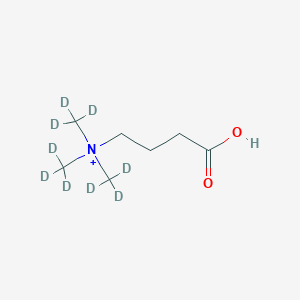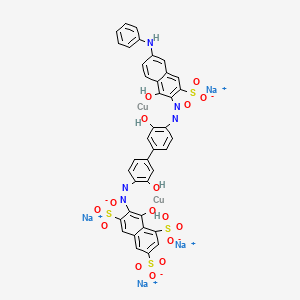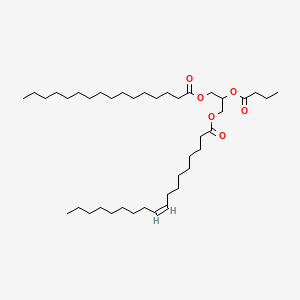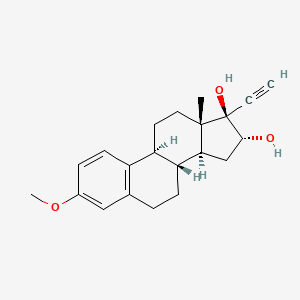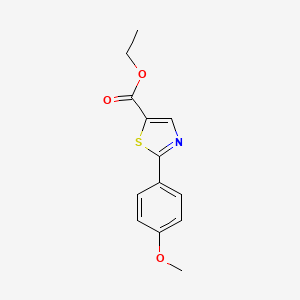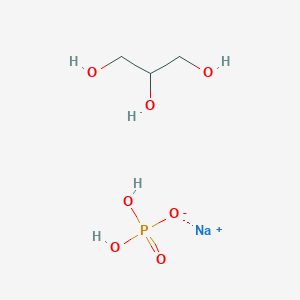
Glycerol dihydrogen phosphate,sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol dihydrogen phosphate, sodium salt, can be synthesized by reacting mono and diglycerides derived from edible sources with phosphorus pentoxide, followed by neutralization with sodium carbonate . Another method involves the reaction of sodium hydrogen phosphate with water, producing sodium dihydrogen phosphate and sodium hydroxide as a byproduct .
Industrial Production Methods
Industrial production of glycerol dihydrogen phosphate, sodium salt, typically involves the large-scale reaction of glycerol derivatives with phosphorus pentoxide and subsequent neutralization with sodium carbonate . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycerol dihydrogen phosphate, sodium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate compounds.
Reduction: It can be reduced under specific conditions to yield glycerol and phosphate ions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with glycerol dihydrogen phosphate, sodium salt, include strong acids like hydrochloric acid and strong bases like sodium hydroxide . These reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving glycerol dihydrogen phosphate, sodium salt, include phosphoric acid, sodium chloride, and various glycerol derivatives .
Scientific Research Applications
Glycerol dihydrogen phosphate, sodium salt, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer solution component.
Biology: It is used in the development of hydrogels and scaffolds for tissue engineering and cell growth.
Industry: It is used in the production of biodegradable materials and as an additive in isolation mediums.
Mechanism of Action
Glycerol dihydrogen phosphate, sodium salt, acts as a donor of inorganic phosphate in the body . It is hydrolyzed to form inorganic phosphate and glycerol, a reaction dependent on the activity of serum alkaline phosphatases . The inorganic phosphate produced is essential for various biological processes, including bone mineralization and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Sodium dihydrogen phosphate: Similar in structure but differs in its specific applications and properties.
Glycerol 3-phosphate: Another glycerol derivative used in different biochemical pathways.
Sodium beta-glycerophosphate: Used as a phosphatase inhibitor and in bone matrix mineralization.
Uniqueness
Glycerol dihydrogen phosphate, sodium salt, is unique due to its dual role as a phosphate donor and its applications in both medical and industrial fields . Its ability to promote bone mineralization and its use in total parenteral nutrition highlight its versatility and importance in various scientific domains .
Properties
Molecular Formula |
C3H10NaO7P |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
sodium;dihydrogen phosphate;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.Na.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+1;/p-1 |
InChI Key |
XJOHAKBCTNXARA-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CO)O)O.OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


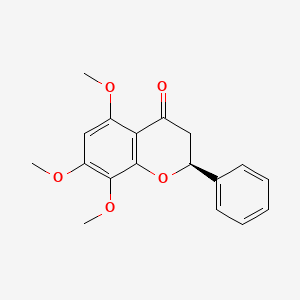
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
